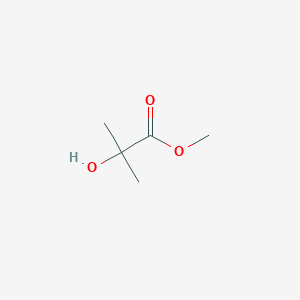

Methyl 2-hydroxyisobutyrate

Overview

Description

Methyl 2-hydroxyisobutyrate (CAS 2110-78-3) is an ester derived from 2-hydroxyisobutyric acid and methanol. Its molecular formula is $ \text{C}5\text{H}{10}\text{O}_3 $, with a molecular weight of 118.13 g/mol. Structurally, it features a hydroxyl group adjacent to a branched ester moiety, contributing to its unique physicochemical properties. This compound is widely utilized in organic synthesis as a solvent, intermediate, or chiral building block due to its polar yet hydrophobic nature. Industrially, it finds applications in coatings, agrochemicals, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyisobutyrate is typically synthesized through the esterification of 2-hydroxyisobutyric acid and methanol . This reaction is catalyzed by solid acid catalysts, which can be derived from sulfonated polyethylene and polyvinyl chloride . The reaction conditions involve sulfonation at different temperatures to obtain the desired catalysts, with the highest yield achieved using sulfonated polyvinyl chloride at 120°C .

Industrial Production Methods: Currently, this compound is primarily produced as an intermediate product during the methyl methacrylate manufacturing process . The production of ultrapure this compound involves the separation and refinement of crude this compound . there is a growing need to develop independent processes tailored specifically for the production of this compound to meet increasing demand .

Chemical Reactions Analysis

Thermal Decomposition

Gas-phase decomposition at 369.9–439.4°C follows first-order kinetics, producing volatile fragments ( ):

Arrhenius Parameters

| Compound | log k (s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| HBM | 13.37 ± 0.39 | 217.1 ± 5.1 |

Products

| Primary Products | Secondary Byproducts |

|---|---|

| Acetone, Methanol, CO | Methyl methacrylate, Methyl formate |

Mechanistic studies (B3LYP/6-31+G** level) suggest a two-step process:

-

Elimination : Loss of methanol to form 2-hydroxyisobutyric acid anhydride.

-

Fragmentation : Cleavage into acetone and CO via a six-membered transition state ( ).

Hydrolysis and Stability

HBM hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Forms 2-hydroxyisobutyric acid and methanol.

-

Basic Hydrolysis (Saponification) : Yields the sodium salt of 2-hydroxyisobutyric acid.

Stability Notes :

-

Stable under anhydrous conditions but degrades in aqueous media (pH-dependent).

Reactivity with Oxidizing Agents

HBM reacts vigorously with strong oxidizers (e.g., peroxides, chlorates), producing hazardous gases:

| Reaction Conditions | Products |

|---|---|

| High-temperature oxidation | CO₂, CO, water |

| Radical-initiated oxidation | Formic acid derivatives |

Safety protocols recommend avoiding open flames and static discharge ( ).

Catalytic and Byproduct Formation

-

Transesterification : HBM reacts with higher alcohols (e.g., ethanol) under acid catalysis to form alkyl 2-hydroxyisobutyrates ( ).

-

Polymerization : Trace methyl methacrylate detected during decomposition suggests potential for radical-initiated polymerization ( ).

Key Data Tables

Table 1: Physicochemical Properties Influencing Reactivity

| Property | Value | Source |

|---|---|---|

| Boiling Point | 137°C | |

| Flash Point | 42°C | |

| Vapor Pressure | 8.36 hPa (25°C) |

Table 2: Comparative Decomposition Pathways

| Condition | Major Pathway | Byproducts |

|---|---|---|

| Thermal (400°C) | C-O bond cleavage | Acetone, CO |

| Acidic | Ester hydrolysis | 2-Hydroxyisobutyric acid |

| Oxidative | Radical oxidation | CO₂, formates |

Scientific Research Applications

Solvent and Cleaning Agent

Methyl 2-hydroxyisobutyrate is widely used as a solvent due to its effective solvating properties. It serves as an ink cleaning solvent and is utilized in various formulations for cleaning agents in industrial settings . Its ability to dissolve a wide range of organic compounds makes it suitable for applications in coatings and adhesives.

Intermediate in Chemical Synthesis

As an intermediate, MHB plays a crucial role in the production of agrochemicals and pharmaceuticals. It is involved in the synthesis of methacrylic acid, which is a precursor for polymers used in coatings and adhesives. Additionally, it can be transformed into other valuable compounds through various chemical reactions, including transesterification processes .

Biotechnological Applications

Recent studies have highlighted the potential of MHB in biotechnological processes. For instance, genetically modified bacteria have been employed to produce 2-hydroxyisobutyric acid (2-HIBA) from methanol through overflow metabolism. This process not only demonstrates the utility of MHB as a building block for biochemicals but also points to its role in sustainable production methods using renewable feedstocks .

Case Study 1: Production of Allyl-2-Hydroxyisobutyrate

In research focused on the conversion of this compound to allyl-2-hydroxyisobutyrate, experiments showed high selectivity (99.9%) under optimized conditions. The conversion rates varied based on reaction parameters such as water content and catalyst type, showcasing MHB's versatility in synthetic organic chemistry .

Case Study 2: Semiconductor Manufacturing

This compound has found applications within semiconductor manufacturing as a photoresist thinner. Its properties facilitate the lithography process by improving the flow and coating characteristics of photoresists used on silicon wafers . This application underscores the compound's importance beyond traditional chemical industries.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Solvent | Ink cleaning solvent | Effective at dissolving organic materials |

| Chemical Synthesis | Intermediate for agrochemicals | Essential for producing methacrylic acid |

| Biotechnology | Production of 2-HIBA | Utilizes renewable feedstocks |

| Semiconductor Industry | Photoresist thinner | Enhances lithography processes |

Mechanism of Action

The mechanism of action of methyl 2-hydroxyisobutyrate involves its participation in esterification and transesterification reactions . These reactions contribute to the formation of complex molecules by interacting with various enzymes, proteins, and other biomolecules . The compound’s molecular targets and pathways are primarily related to its role as a chemical intermediate in these reactions .

Comparison with Similar Compounds

Methyl 2-hydroxyisobutyrate belongs to the family of hydroxy esters. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Analogues

Methyl Lactate (Methyl 2-hydroxypropanoate)

- Formula : $ \text{C}4\text{H}8\text{O}_3 $

- Boiling Point : 144–145°C

- Solubility : Miscible in water and polar solvents.

- Applications : Green solvent in paints, biodegradable plastics.

- Key Difference : Linear chain vs. branched chain in this compound, leading to lower steric hindrance and higher reactivity in methyl lactate .

Ethyl 2-Hydroxyisobutyrate

- Formula : $ \text{C}6\text{H}{12}\text{O}_3 $

- Boiling Point : 182–184°C

- Solubility: Limited water solubility compared to methyl ester due to longer alkyl chain.

- Applications : Slow-evaporating solvent in industrial coatings.

- Key Difference : Ethyl group increases hydrophobicity and volatility, altering solvent performance .

Methyl Glycolate (Methyl 2-hydroxyacetate)

- Formula : $ \text{C}3\text{H}6\text{O}_3 $

- Boiling Point : 152°C

- Solubility : Highly water-soluble.

- Applications : Pharmaceutical intermediates, cosmetics.

- Key Difference : Smaller molecular size enhances solubility but reduces thermal stability compared to this compound .

Physicochemical Properties Comparison

| Property | This compound | Methyl Lactate | Ethyl 2-Hydroxyisobutyrate | Methyl Glycolate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 118.13 | 104.10 | 132.16 | 90.08 |

| Boiling Point (°C) | 165–167 | 144–145 | 182–184 | 152 |

| Water Solubility (g/L) | 120 | 1000 | 50 | 1500 |

| LogP (Octanol-Water) | 0.35 | -0.24 | 0.98 | -0.56 |

Key Observations :

- Branched structure in this compound reduces water solubility compared to methyl lactate and methyl glycolate but enhances compatibility with nonpolar matrices .

- Longer alkyl chains (e.g., ethyl vs. methyl) increase hydrophobicity and boiling points, as seen in ethyl 2-hydroxyisobutyrate .

Biological Activity

Methyl 2-hydroxyisobutyrate (MHB) is an ester derived from 2-hydroxyisobutyric acid, with the chemical formula . This compound has garnered attention in various fields, including biotechnology and pharmacology, due to its potential biological activities and applications. This article explores the biological activity of MHB, focusing on its synthesis, metabolic pathways, and implications in biotechnological processes.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | Not specified |

| Solubility | Very soluble in water |

| Log P (octanol-water) | 0.05 to 1.59 |

These properties suggest that MHB is a highly soluble compound, which may facilitate its bioavailability and interaction with biological systems.

Synthesis and Production

MHB can be synthesized through various methods, including:

- Esterification : The reaction of 2-hydroxyisobutyric acid with methanol, often catalyzed by acid catalysts or enzymes, leads to the formation of MHB. Recent studies have explored self-catalyzed esterification methods as efficient production techniques .

- Microbial Fermentation : Certain microbial strains can produce MHB through metabolic pathways involving methanol or other substrates, highlighting its potential in biotechnological applications .

Metabolic Pathways

MHB is involved in various metabolic pathways. It can act as an intermediate in the biosynthesis of methacrylic acid, which is widely used in the production of polymers and resins. The conversion of methanol to MHB via microbial fermentation has been studied extensively, revealing insights into the metabolic engineering of methylotrophic bacteria for enhanced production yields .

Pharmacological Effects

Research indicates that MHB exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that MHB may possess antimicrobial effects, making it a candidate for further investigation as a preservative or therapeutic agent .

- Biocompatibility : Due to its low toxicity and high solubility, MHB is considered biocompatible, which is advantageous for applications in pharmaceuticals and medical devices .

Case Studies

- Microbial Production of MHB : A study demonstrated the successful production of MHB from methanol using recombinant strains of Methylobacterium extorquens. The research highlighted the importance of host physiology over heterologous gene expression in determining product yields .

- Esterification Techniques : Another study focused on the self-catalyzed esterification process for producing MHB from 2-hydroxyisobutyric acid. The findings suggested that this method could be a viable alternative to traditional catalytic processes, offering advantages in terms of simplicity and efficiency .

Implications for Biotechnology

The ability to produce MHB efficiently through microbial fermentation or innovative synthesis methods has significant implications for industrial biotechnology. Its role as a precursor to valuable compounds like methacrylic acid positions it as a key player in sustainable chemical production.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 2-hydroxyisobutyrate, and how can its purity be validated in laboratory settings?

- This compound can be synthesized via esterification of 2-hydroxyisobutyric acid with methanol under acid catalysis. Purity validation typically employs gas chromatography (GC) with flame ionization detection, as commercial batches are reported to have >99.5% purity (GC) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the tertiary alcohol and ester groups .

Q. How should researchers experimentally determine key physicochemical properties such as boiling point, density, and solubility?

- Boiling point (137°C) and density (1.023 g/mL at 25°C) can be measured using standardized methods like ASTM distillation and pycnometry, respectively . Solubility in water (1000 g/L at 20°C) requires gravimetric analysis after saturation and filtration . Discrepancies in reported flash points (42–45°C vs. 108°F/42.2°C) highlight the need to specify testing standards (e.g., closed vs. open cup) .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

- As a flammable liquid (UN1993, Packing Group III), storage must follow OSHA guidelines: use approved flammable storage cabinets, avoid basements, and maintain temperatures <15°C . Personal protective equipment (PPE) should include chemical goggles, flame-resistant gloves (EN 374 protection class ≥3), and vapor respirators if ventilation is inadequate . Spills require neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of 2-hydroxyisobutyrate derivatives, such as its urinary excretion post-exercise?

- Urinary 2-hydroxyisobutyrate elevation after physical activity may stem from competitive renal reabsorption with lactate, as both share the same transporter . Methodologically, controlled human trials with pre-/post-exercise urine metabolomics (LC-MS or NMR) can isolate confounding factors (e.g., diet, gut microbiota). Comparative studies using isotopically labeled tracers (e.g., ¹³C) may clarify its origin (endogenous vs. exogenous) .

Q. What biotechnological strategies exist for sustainable synthesis of this compound from renewable substrates?

- Recombinant Cupriavidus necator H16 expressing 2-hydroxyisobutyryl-CoA mutase can convert fructose or butyrate into 2-hydroxyisobutyrate via 3-hydroxybutyryl-CoA intermediates . Optimizing fermentation conditions (e.g., carbon/nitrogen ratios, pH) and enzyme kinetics (e.g., mutase activity assays) are critical for yield improvement. Downstream esterification with methanol completes the synthesis .

Q. How does this compound interact with polymeric matrices in electronic material applications, and what analytical techniques characterize these interactions?

- As a solvent for electron beam resists (EBR) and bottom anti-reflective coatings (BARC), its compatibility with acrylic resins can be assessed via solubility parameter calculations (Hansen or Hildebrand) . Fourier-transform infrared spectroscopy (FTIR) and dynamic mechanical analysis (DMA) quantify plasticization effects on polymer glass transition temperatures .

Q. What methodologies address the environmental persistence and ecotoxicological risks of this compound?

- OECD 301 biodegradability tests and algal toxicity assays (e.g., Daphnia magna LC50) are recommended. Although its persistence is classified as low, high water solubility (1000 g/L) necessitates groundwater monitoring near disposal sites . Advanced oxidation processes (AOPs) using UV/H₂O₂ can degrade residual traces in wastewater .

Q. Methodological Notes

- Data Validation : Cross-reference physicochemical data against peer-reviewed literature (e.g., Yoshida et al., 1995) and prioritize measurements using certified reference materials .

- Contradictory Findings : Address discrepancies (e.g., flash points) by documenting experimental conditions (equipment calibration, ambient humidity) .

- Advanced Instrumentation : Utilize high-resolution mass spectrometry (HRMS) for metabolite identification and X-ray crystallography for structural elucidation of derivatives .

Properties

IUPAC Name |

methyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVQFUJDGOBPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062184 | |

| Record name | Methyl 2-hydroxy-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Acros Organics MSDS] | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2110-78-3 | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2110-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-hydroxy-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-hydroxyisobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7R5J7XPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.